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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)nicotinic acid

Cat. No.: B1358414

Introduction

5-(3-Chlorophenyl)nicotinic acid is a derivative of nicotinic acid, a vital organic compound in
various biological and chemical applications. As a substituted pyridine carboxylic acid, its
structural elucidation and characterization are paramount for researchers in medicinal
chemistry, materials science, and drug development. Spectroscopic techniques such as
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
provide the foundational data for confirming the molecular structure and purity of this
compound.

Despite its commercial availability, a comprehensive and publicly accessible repository of the
complete experimental spectroscopic data for 5-(3-Chlorophenyl)nicotinic acid is not readily
available in the scientific literature. This guide, therefore, presents a representative
spectroscopic dataset based on established principles of spectroscopy and data from
structurally analogous compounds, including nicotinic acid and other substituted phenyl
derivatives. The provided data serves as a valuable reference for researchers, offering
expected spectral features and aiding in the interpretation of experimentally obtained spectra.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 5-(3-
Chlorophenyl)nicotinic acid. These predictions are derived from the analysis of its
constituent functional groups and comparison with known spectroscopic data of related
molecules.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~9.1 d 1H H-2 (Pyridine)
~8.7 d 1H H-6 (Pyridine)
~8.3 t 1H H-4 (Pyridine)
~7.6 m 1H H-2' (Chlorophenyl)
H-4', H-6'
~7.5 m 2H
(Chlorophenyl)
~7.4 m 1H H-5' (Chlorophenyl)
~13.0 brs 1H -COOH

Annotations: The protons on the pyridine ring (H-2, H-4, H-6) are expected to appear at high

chemical shifts (downfield) due to the deshielding effect of the electronegative nitrogen atom

and the aromatic ring current. The protons of the 3-chlorophenyl group will exhibit complex

splitting patterns (multiplets) in the aromatic region. The acidic proton of the carboxylic acid is

typically broad and appears at a very high chemical shift.

Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (6, ppm) Assignment
~165 -COOH

~152 C-2 (Pyridine)
~148 C-6 (Pyridine)
~139 C-4 (Pyridine)
~135 C-3' (C-Cl, Chlorophenyl)
~134 C-5 (Pyridine)
~131 C-1' (Chlorophenyl)
~130 C-5' (Chlorophenyl)
~128 C-6' (Chlorophenyl)
~127 C-4' (Chlorophenyl)
~126 C-2' (Chlorophenyl)

Annotations: The carbonyl carbon of the carboxylic acid is expected at the most downfield
position. The carbons of the pyridine ring will have distinct chemical shifts influenced by the
nitrogen atom and the substituents. The carbons of the chlorophenyl ring will show shifts
characteristic of a substituted benzene ring, with the carbon bearing the chlorine atom being
significantly affected.

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic acid)
~3100 Medium C-H stretch (Aromatic)
~1700 Strong C=0 stretch (Carboxylic acid)
) C=C and C=N stretch

~1600, ~1580, ~1470 Medium-Strong o

(Aromatic rings)
~1300 Medium C-O stretch, O-H bend
~1100 Medium C-N stretch (Pyridine)

C-H out-of-plane bend
~800-700 Strong )

(Aromatic)
~750 Strong C-Cl stretch

Annotations: The IR spectrum will be dominated by a very broad O-H stretching band
characteristic of a carboxylic acid dimer and a strong carbonyl (C=0) stretching absorption.
Aromatic C-H and C=C/C=N stretching vibrations will be visible in their respective regions. The
C-Cl stretching frequency is expected in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data

miz Relative Intensity (%) Assighment

[M]* (Molecular ion, showing
233/235 100/33 isotopic pattern for one

chlorine atom)

216/218 Moderate [M - OH]*
188/190 Moderate [M - COOH]*
152 High [M - COOH - CII*
111 Moderate [CeHaCl]*

75 Moderate [CsHaN]*
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Annotations: The mass spectrum is expected to show a molecular ion peak at m/z 233, with a
characteristic M+2 peak at m/z 235 with approximately one-third the intensity, confirming the
presence of one chlorine atom. Common fragmentation patterns for carboxylic acids include
the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 5-(3-Chlorophenyl)nicotinic acid
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCIs with a drop of MeOD
for solubility). The choice of solvent is critical and should be one in which the analyte is fully
soluble.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a standard 5 mm probe.

e H NMR Acquisition:
o Tune and shim the probe for the specific sample.
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to
achieve a good signal-to-noise ratio.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters: spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5
seconds) due to the longer relaxation times of carbon nuclei, and a significantly larger
number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

o Process and reference the spectrum similarly to the *H NMR spectrum.
Infrared (IR) Spectroscopy
e Sample Preparation:

o Solid Phase (ATR): Place a small amount of the solid 5-(3-Chlorophenyl)nicotinic acid
directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

o Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide
(KBr) and press the mixture into a thin, transparent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the beam path and record the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~* over a range of 4000-400
cm~L,

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 5-(3-Chlorophenyl)nicotinic acid in a
suitable volatile solvent (e.g., methanol, acetonitrile).
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 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Optimize source
parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature)
to achieve a stable signal of the protonated ([M+H]*) or deprotonated ([M-H]~) molecule.

o EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the high
vacuum of the El source where it is bombarded with high-energy electrons (typically 70
evV).

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

o Analyze the resulting spectrum for the molecular ion peak and characteristic fragment

ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
novel chemical compound like 5-(3-Chlorophenyl)nicotinic acid.
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General Spectroscopic Analysis Workflow

Compound Synthesis & Purification

Synthesis of 5-(3-Chlorophenyl)nicotinic acid

'

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy
(*H, 13C) IR Spectroscopy Mass Spectrometry
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'
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Final Characterization Report

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and
spectroscopic characterization of a chemical compound.

In conclusion, while direct experimental spectra for 5-(3-Chlorophenyl)nicotinic acid are not
readily found in public databases, this technical guide provides a robust, predicted dataset and
generalized experimental protocols. This information serves as a valuable starting point for
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researchers working with this compound, enabling them to anticipate spectral features and
effectively interpret their own experimental results for unambiguous structural confirmation.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-(3-Chlorophenyl)nicotinic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358414#spectroscopic-data-of-5-3-chlorophenyl-
nicotinic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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